3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, tetrazole, and urea groups. The exact synthesis pathway would depend on the specific reactions used to introduce these groups and form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl, tetrazole, and urea groups, as well as the methoxy and methyl substituents. These groups would contribute to the overall shape, size, and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the tetrazole group could potentially participate in reactions involving the nitrogen atoms, and the urea group could be involved in reactions with the carbonyl (C=O) and amine (-NH-) functionalities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar urea and tetrazole groups, as well as the nonpolar phenyl groups, could influence these properties .Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines
Biochemical Pathways
The tmp group is a critical core of a variety of biologically active molecules found either in natural products or synthetic compounds , suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
The compound was characterized by 1 h and 13 c nmr and mass spectra , which could provide insights into its pharmacokinetic properties.
Result of Action
The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines
Action Environment
The reaction of similar compounds has been observed in biphasic media under open atmosphere and room temperature , suggesting that environmental factors could play a role in the compound’s action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-12-5-7-14(8-6-12)25-17(22-23-24-25)11-20-19(26)21-13-9-15(27-2)18(29-4)16(10-13)28-3/h5-10H,11H2,1-4H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFHDQWWKAHZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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